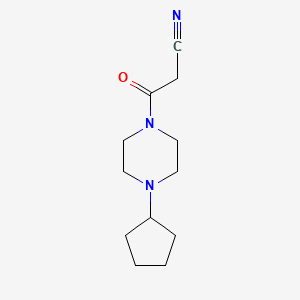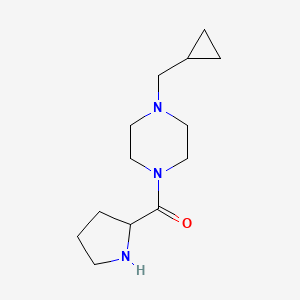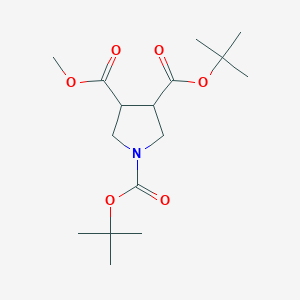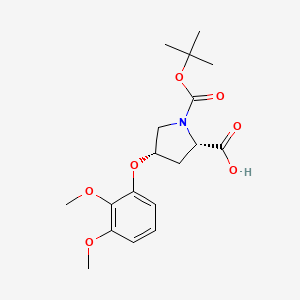
3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile
Overview
Description
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile, due to its structural and chemical properties, might have potential applications in the realm of drug metabolism and as a chemical inhibitor, especially in studies focused on the cytochrome P450 (CYP) isoforms. These enzymes are crucial for metabolizing various drugs, and understanding inhibitors can help in predicting drug-drug interactions (DDIs). Selective chemical inhibitors are essential tools for identifying the contribution of various CYP isoforms to drug metabolism, thereby aiding in the prediction and management of DDIs in clinical settings (Khojasteh et al., 2011).
Neurotransmitter Regulation and CNS Effects Compounds with similar structural characteristics to 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile have been explored for their role in neurotransmitter regulation and central nervous system (CNS) effects. For example, studies on Histidyl-proline diketopiperazine (cyclo(His-Pro)) have shown it to influence various CNS-related functions, suggesting potential research avenues for related compounds in understanding neurological pathways and disorders (Peterkofsky et al., 1982).
Lipid Bilayer Interaction and Anesthetic Effects The interaction with lipid bilayers and potential anesthetic effects is another area of interest. Research on the structure of lipid bilayers and the effects of general anaesthetics could provide insights into how similar compounds may interact with cellular membranes and influence membrane dynamics, possibly offering a pathway to novel anesthetic agents or understanding their mechanisms of action (Franks & Lieb, 1979).
Oxyfunctionalization and Organic Synthesis The role of compounds like 3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile in oxyfunctionalization and organic synthesis, especially related to the activation and transformation of cyclopropane derivatives, is significant. Such processes are crucial for developing synthetic methodologies that are more efficient, selective, and environmentally friendly, highlighting the compound's potential in advancing organic synthesis (Sedenkova et al., 2018).
properties
IUPAC Name |
3-(4-cyclopentylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-6-5-12(16)15-9-7-14(8-10-15)11-3-1-2-4-11/h11H,1-5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNKLVDUDJRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclopentylpiperazin-1-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1464216.png)

![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)





![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)

![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)

